

# Spidoxamat: A Comparative Analysis of its Safety Profile for Pollinators

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## Compound of Interest

Compound Name: Spidoxamat

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A new ketoenol insecticide, **Spidoxamat**, demonstrates a promising safety profile for pollinators, positioning it as a potentially valuable tool for integrated pest management (IPM). Early data suggests a high margin of safety for beneficial insects, including crucial pollinators like bees. This guide provides a comparative analysis of **Spidoxamat**'s safety for pollinators against several alternative insecticides, supported by available experimental data and detailed methodologies.

**Spidoxamat**, belonging to the IRAC Group 23, functions as an inhibitor of acetyl-CoA carboxylase (ACC), a critical enzyme in lipid biosynthesis.<sup>[1][2]</sup> This mode of action provides a new tool for managing piercing-sucking insect pests.<sup>[1]</sup> A key advantage highlighted in early assessments is its potential for a high margin of safety for a number of beneficial insect species, including pollinators.<sup>[1]</sup> Furthermore, its intended use for both foliar and soil applications could offer flexibility in pest management strategies, with soil applications potentially reducing direct exposure to foraging pollinators.<sup>[1]</sup>

This guide will compare the available pollinator safety data for **Spidoxamat** with a selection of alternative insecticides from different chemical classes:

- Spirotetramat: Another ketoenol insecticide from IRAC Group 23.
- Cyantraniliprole: An anthranilic diamide (IRAC Group 28).
- Acetamiprid: A neonicotinoid (IRAC Group 4A).

- Sulfoxaflor: A sulfoximine (IRAC Group 4C).
- Flupyradifurone: A butenolide (IRAC Group 4D).

## Quantitative Toxicity Data Comparison

The following tables summarize the available acute contact and oral toxicity data for honey bees (*Apis mellifera*) and bumblebees (*Bombus* spp.), as well as dietary toxicity data for Monarch butterfly (*Danaus plexippus*) larvae. It is important to note that definitive, publicly available quantitative toxicity data for **Spidoxamat** is limited at this time. The information presented is based on currently accessible research and regulatory documents.

Table 1: Acute Toxicity to Honey Bees (*Apis mellifera*)

| Insecticide      | Chemical Class           | Acute Contact LD50 (µg/bee) | Acute Oral LD50 (µg/bee)            | Toxicity Classification (based on EPA guidelines) |
|------------------|--------------------------|-----------------------------|-------------------------------------|---|
| Spidoxamat       | Ketoenol (Tetramic Acid) | Data Not Available          | Data Not Available                  | -   |
| Spirotetramat    | Ketoenol (Tetramic Acid) | >100[3][4]                  | 107.3[4]                            | Practically Non-toxic                             |
| Cyantraniliprole | Anthranilic Diamide      | >0.09 - 2.78[5][6]          | >0.11 - 0.92[5][6]                  | Slightly to Moderately Toxic                      |
| Acetamiprid      | Neonicotinoid            | 7.1[7]                      | 0.00741 (mortality at this dose)[8] | Highly to Moderately Toxic                        |
| Sulfoxaflor      | Sulfoximine              | 0.202 - 0.432[9]            | 0.0740[9]                           | Highly Toxic                                      |
| Flupyradifurone  | Butenolide               | 49.12[10]                   | 0.48[10]                            | Practically Non-toxic (Contact), Toxic (Oral)     |

Table 2: Acute Toxicity to Bumblebees (*Bombus* spp.)

| Insecticide     | Species           | Acute Oral LD50 (μg/bee )                     | Notes  |
|-----------------|-------------------|---|--|
| Spidoxamat      | -                 | Data Not Available                            | -  |
| Spirotetramat   | -                 | Data Not Available                            | -  |
| Cyantranilprole | B. terrestris     | 46.00[5]                                      |  |
| Acetamiprid     | B. impatiens      | High concentrations impacted reproduction[11] | NOAEL of 45.2 μg/kg in pollen                      |
| Sulfoxaflor     | B. impatiens      | Less toxic than thiamethoxam[12]              | Workers and drones more sensitive than queens      |
| Flupyradifurone | B. lantschouensis | 5.1 (72-h LD50)[13]                           | More toxic to B. lantschouensis than B. terrestris |
| Flupyradifurone | B. terrestris     | 28 (72-h LD50)[13]                            |  |

Table 3: Dietary Toxicity to Monarch Butterfly (Danaus plexippus) Larvae

| Insecticide     | LC50 (μg/g of milkweed leaf)                    | Notes                       |
|-----------------|---|-----------------------------|
| Spidoxamat      | Data Not Available                              | -                           |
| Spirotetramat   | Data Not Available                              | -                           |
| Cyantranilprole | Data Not Available                              | -                           |
| Acetamiprid     | 0.000116 mg ai/bee (contact LD50 for larvae)[8] | LC50 is 35.12 mg ai/kg-diet |
| Sulfoxaflor     | Data Not Available                              | -                           |
| Flupyradifurone | Data Not Available                              | -                           |

## Experimental Protocols

The honey bee toxicity data presented in this guide are typically generated following standardized test guidelines developed by international bodies such as the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA).

### Honey Bee Acute Oral Toxicity Test (OECD Guideline 213)

This laboratory test is designed to determine the median lethal dose (LD50) of a pesticide to adult worker honey bees after oral ingestion.<sup>[9]</sup><sup>[14]</sup>

- Test Organisms: Young adult worker honey bees from healthy, queen-right colonies.
- Procedure: Bees are starved for a short period and then provided with a sucrose solution containing a range of concentrations of the test substance.
- Observation: Mortality and any sublethal effects (e.g., behavioral changes) are recorded at 4, 24, and 48 hours after exposure. The test duration may be extended to 96 hours if mortality increases significantly between 24 and 48 hours.<sup>[14]</sup>
- Endpoint: The acute oral LD50 is calculated, which is the dose that is lethal to 50% of the tested bees.

### Honey Bee Acute Contact Toxicity Test (OECD Guideline 214 & US EPA OCSPP 850.3020)

These guidelines outline the procedure for assessing the acute contact toxicity of a pesticide to adult worker honey bees.<sup>[15]</sup><sup>[16]</sup><sup>[17]</sup>

- Test Organisms: Young adult worker honey bees.
- Procedure: A precise dose of the test substance, dissolved in a suitable solvent, is applied directly to the dorsal thorax of each bee.<sup>[15]</sup>

- Observation: Mortality and sublethal effects are observed at regular intervals, typically up to 48 or 96 hours.[15]
- Endpoint: The acute contact LD50 is determined, representing the dose that causes 50% mortality in the test population.

## Signaling Pathways and Experimental Workflows

### Mode of Action: Inhibition of Acetyl-CoA Carboxylase

**Spidoxamat** and Spirotetramat belong to a class of insecticides that inhibit the enzyme Acetyl-CoA Carboxylase (ACC).[2][18][19] This enzyme plays a crucial role in the first step of lipid biosynthesis.[2] By inhibiting ACC, these insecticides disrupt the production of essential fatty acids, leading to impaired development, reduced reproduction, and ultimately, the death of susceptible insects.[3]

Caption: Inhibition of Acetyl-CoA Carboxylase by **Spidoxamat**.

## Experimental Workflow for Honey Bee Acute Toxicity Testing

The following diagram illustrates the typical workflow for conducting honey bee acute oral and contact toxicity tests according to OECD guidelines.

Caption: Workflow for honey bee acute toxicity testing.

## Conclusion

Based on the currently available information, **Spidoxamat** appears to have a favorable safety profile for pollinators, particularly when compared to some older classes of insecticides. Its novel mode of action and potential for soil application offer benefits for integrated pest management programs aiming to minimize impacts on non-target organisms. However, the lack of publicly available, quantitative pollinator toxicity data for **Spidoxamat** is a significant knowledge gap. As this insecticide moves closer to widespread use, the generation and dissemination of comprehensive ecotoxicological data, including studies on a wider range of pollinator species beyond the standard honey bee model, will be crucial for a complete and

accurate risk assessment. This will enable researchers, regulators, and growers to make fully informed decisions to protect these vital insects.

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